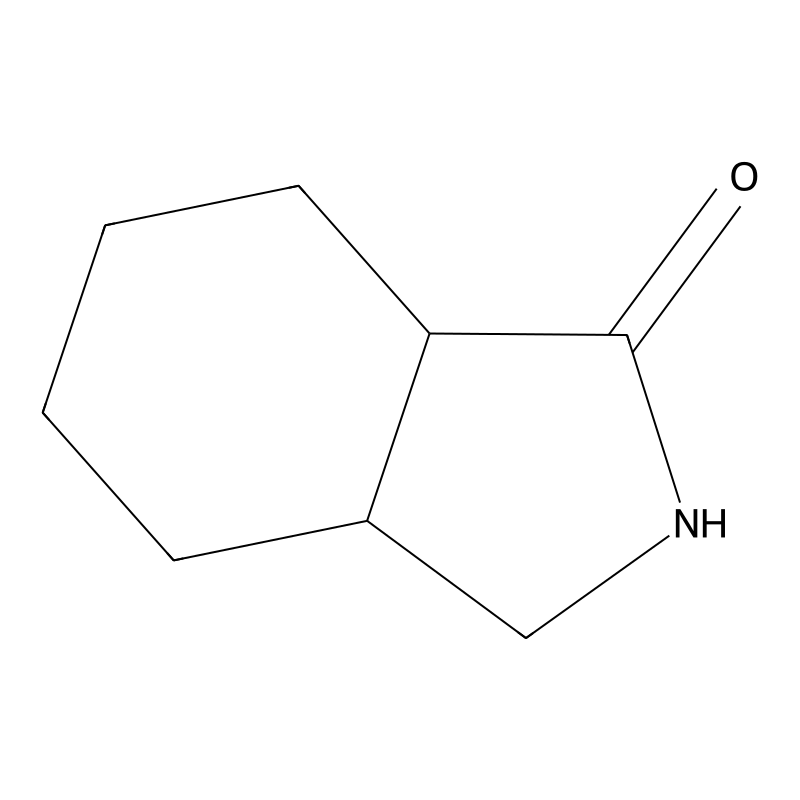Octahydro-1h-isoindol-1-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Octahydro-1H-isoindol-1-one is a bicyclic compound characterized by its unique structure, which consists of a saturated isoindole framework. Its molecular formula is and it features a nitrogen atom within the ring system, contributing to its chemical reactivity and biological activity. This compound is recognized for its potential applications in medicinal chemistry and organic synthesis due to its structural properties.
Medicinal Chemistry
Studies suggest OH-isoindole-1-one may possess bioactive properties, making it a candidate for drug discovery []. Research has explored its potential for:
- Antidepressant activity: Studies have investigated OH-isoindole-1-one's ability to interact with neurotransmitter systems linked to mood regulation [].
- Anticancer properties: Some research suggests OH-isoindole-1-one may have cytotoxic effects on certain cancer cell lines []. However, more investigation is needed to understand its mechanisms and potential for cancer treatment.
Material Science
OH-isoindole-1-one's structural properties have led to exploration of its potential applications in material science. Studies have investigated its use as a:
- Oxidation: The compound can be oxidized to form carbonyl derivatives using agents like chromium trioxide or potassium permanganate.
- Reduction: Reduction can occur to modify the nitrogen or remove functional groups, often utilizing lithium aluminum hydride or sodium borohydride.
- Substitution Reactions: Functional groups on the compound can be substituted through nucleophilic substitution, allowing for the introduction of diverse chemical functionalities.
These reactions make octahydro-1H-isoindol-1-one a versatile intermediate in organic synthesis.
Research indicates that octahydro-1H-isoindol-1-one exhibits various biological activities. It has been studied for its potential effects on adrenergic receptors, where it may act as both an agonist and antagonist, depending on the specific receptor subtype involved . Additionally, compounds with similar structures have shown promise in antimicrobial and anticancer studies, suggesting that octahydro-1H-isoindol-1-one may also have therapeutic applications in these areas.
The synthesis of octahydro-1H-isoindol-1-one typically involves multi-step organic reactions. Common methods include:
- Cyclization Reactions: Starting from precursors such as aniline derivatives and cyclic ketones, cyclization can be induced under acidic or basic conditions.
- Hydrogenation: Reduction of isoindole derivatives may also yield octahydro forms through catalytic hydrogenation processes.
- Ring Closure Techniques: Utilizing various coupling agents or catalysts can facilitate ring closure reactions that form the isoindole structure.
These methods allow for the efficient production of octahydro-1H-isoindol-1-one in both laboratory and industrial settings.
Octahydro-1H-isoindol-1-one has several applications:
- Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals targeting various biological pathways.
- Organic Synthesis: The compound acts as an intermediate in synthesizing more complex organic molecules.
- Material Science: Its unique chemical properties make it suitable for research into new materials and polymers.
Studies on octahydro-1H-isoindol-1-one have focused on its interactions with biological targets. For instance, its binding affinity to adrenergic receptors has been explored, revealing both stimulatory and inhibitory effects depending on the receptor type . Understanding these interactions is crucial for evaluating its potential therapeutic uses and side effects.
Several compounds share structural similarities with octahydro-1H-isoindol-1-one. Here are some notable examples:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| cis-Octahydroisoindole | 1.00 | A saturated version without a carbonyl group |
| rac-(3aR,7aS)-Octahydro-1H-isoindol-1-one | 0.95 | Exhibits stereoisomerism affecting biological activity |
| Octahydrocyclopenta[c]pyrrole | 0.86 | Contains a different ring structure |
| Octahydropyrrolo[3,4-c]pyrrole | 0.85 | Features additional nitrogen atoms in the ring |
These compounds highlight the structural diversity within this class of molecules while underscoring the unique characteristics of octahydro-1H-isoindol-1-one that may contribute to its distinct biological activities and applications.








